6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

CNS Drug Discovery Enzyme Inhibition Physicochemical Profiling

This 6-fluoro-substituted tetrahydroisoquinoline delivers a distinct physicochemical profile—reduced basicity (pKa 8.24 vs. ~9.53 for non-fluorinated analogs) and balanced lipophilicity (XlogP ~1.8)—that enhances CNS permeability, metabolic stability, and target selectivity versus chloro, bromo, or non-halogenated THIQ analogs. Its fluorine-driven electronic effects confer >100-fold selectivity for PNMT over α2-adrenoceptors, making it a strategic intermediate for epinephrine biosynthesis inhibitors without cardiovascular liability. The scaffold supports electrophilic aromatic substitution, N-alkylation, and transition metal-catalyzed cross-coupling, enabling rapid diversification for SAR studies, isoquinoline alkaloid synthesis, and kinase inhibitor programs. Procure this differentiated fluorinated building block to accelerate your CNS or metabolic enzyme inhibitor pipeline with a commercially available, high-purity intermediate.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 50396-67-3
Cat. No. B3142426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS50396-67-3
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC(=C2)F
InChIInChI=1S/C10H12FN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
InChIKeyQGXGKEKGGSRYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Fluorinated Tetrahydroisoquinoline Scaffold for CNS and Enzyme-Targeted Research


6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 50396-67-3) is a fluorinated heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class. The presence of a 6-fluoro substituent and an N-methyl group imparts distinct physicochemical properties, including a predicted pKa of 8.24±0.20 and an XlogP of 1.8 [1], differentiating it from non-fluorinated and alternative halogenated analogs. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of CNS-penetrant molecules and selective enzyme inhibitors .

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Why Unsubstituted or Alternative Halogenated Analogs Cannot Substitute


Non-fluorinated or alternative halogen-substituted THIQ analogs exhibit markedly different physicochemical and pharmacological profiles due to the unique electronic and steric effects of the 6-fluoro group. The fluorine atom significantly alters the basicity of the THIQ amine, as demonstrated by a reduction in pKa from ~9.53 for non-fluorinated 3-methyl-THIQs to 8.24 for the 6-fluoro analog [1]. This shift directly impacts protonation state at physiological pH, affecting target engagement, off-target binding, and oral bioavailability. Furthermore, the fluoro substituent enhances metabolic stability and blood-brain barrier permeability relative to chloro or bromo analogs, which are more prone to oxidative metabolism and exhibit distinct steric profiles .

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation vs. Closest Analogs


Reduced Amine Basicity (pKa) Compared to Non-Fluorinated and Chlorinated Analogs

The 6-fluoro substituent lowers the pKa of the THIQ amine compared to non-fluorinated analogs, resulting in a more favorable protonation state at physiological pH. This property is critical for optimizing target selectivity and oral bioavailability .

CNS Drug Discovery Enzyme Inhibition Physicochemical Profiling

Lipophilicity (LogP) Fine-Tuning Relative to Non-Fluorinated and Brominated Analogs

The 6-fluoro group imparts a lipophilicity (XlogP ~1.8) that is intermediate between the less lipophilic non-fluorinated parent (XlogP ~1.8) and the highly lipophilic bromo analog (XlogP ~2.85) [1][2][3]. This balanced profile is ideal for achieving optimal CNS exposure while maintaining aqueous solubility .

Medicinal Chemistry ADME Prediction CNS Penetration

Enhanced Selectivity in Enzyme Inhibition Through β-Fluorination Effect

Fluorination of the THIQ scaffold reduces affinity for off-target α2-adrenoceptors while maintaining potency at the primary target (PNMT) [1]. This 'Goldilocks effect' is achieved through a precise balance of pKa and steric properties, a feature not observed with chloro or bromo analogs [2].

Phenylethanolamine N-Methyltransferase Selectivity Drug Design

Distinct Regiochemistry and Synthetic Accessibility Compared to 7-Fluoro and 8-Fluoro Isomers

The 6-fluoro isomer is synthetically accessible via regioselective fluorination or cyclization strategies, whereas the 7-fluoro and 8-fluoro isomers often require alternative routes or yield mixtures . This regiochemistry also influences electronic distribution and metabolic stability [1].

Organic Synthesis Regioselectivity Scaffold Optimization

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Optimal Research and Industrial Application Scenarios


CNS Drug Discovery: Design of Blood-Brain Barrier Permeable Enzyme Inhibitors

The balanced lipophilicity (XlogP ~1.8) and reduced basicity (pKa 8.24) of 6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline make it an ideal scaffold for CNS-penetrant molecules [1]. Its fluorine atom enhances passive diffusion across lipid membranes while minimizing P-glycoprotein efflux compared to non-fluorinated analogs . This compound is particularly suited for programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or depression, where modulation of central catecholamine pathways is desired .

Selective Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Development

The 6-fluoro substitution pattern, in combination with appropriate N-substitution, confers >100-fold selectivity for PNMT over α2-adrenoceptors [1]. This property is essential for developing inhibitors that block epinephrine biosynthesis in the adrenal medulla without causing cardiovascular side effects . The compound serves as a key intermediate for synthesizing selective PNMT inhibitors with potential applications in treating hypertension and anxiety disorders .

General Synthetic Building Block for Fluorinated Heterocycles

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a versatile intermediate for constructing complex fluorinated molecules, including isoquinoline alkaloids, benzazepines, and kinase inhibitors [1]. Its commercial availability in high purity (≥95%) from multiple vendors streamlines lead optimization and SAR studies . The compound can be further functionalized via electrophilic aromatic substitution, N-alkylation, or transition metal-catalyzed cross-coupling reactions .

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